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4-Ethyl-2,6-dimethoxyphenol

Flavor Chemistry Sensory Analysis Smoke Flavoring

Select 4-ethyl-2,6-dimethoxyphenol (4-ethylsyringol) to deliver an authentic, regulatory-compliant smoked note. Its FEMA 3671/JECFA 723 clearance, combined with a potent FD factor of 3,125 in dried bonito and a 0.075-ppm odor threshold, ensures precise, low-dosage flavor modulation. Unlike generic methoxyphenols, this compound offers dual functionality as both a flavorant and a superior antioxidant—stabilizing lipids and extending shelf life. A reliable analytical marker for QC authenticity testing.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 14059-92-8
Cat. No. B084622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2,6-dimethoxyphenol
CAS14059-92-8
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1)OC)O)OC
InChIInChI=1S/C10H14O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h5-6,11H,4H2,1-3H3
InChIKeyPJWDIHUFLXQRFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in fat
miscible (in ethanol)
Slightly soluble in water;  miscible in oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2,6-dimethoxyphenol (CAS 14059-92-8): A Regulatory-Compliant Smoked-Flavor Methoxyphenol with Differentiated Safety and Sensory Profiles


4-Ethyl-2,6-dimethoxyphenol (also known as 4-ethylsyringol) is a methoxyphenol derivative classified as a flavoring agent with FEMA No. 3671 and JECFA No. 723, widely recognized as a key component of natural smoked-food flavorings [1]. This compound occurs naturally in a variety of foods, including beer, dried bonito fish, smoked pork belly, smoked sausage, smoked salmon, sherry, natural smoke flavor, rum, coffee, wort, and cuttlefish [2]. Its regulatory status is well-established, with evaluations from both the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) confirming its safety at current levels of intake when used as a flavoring agent [3].

4-Ethyl-2,6-dimethoxyphenol vs. Common Analogs: Why Simple Substitution Jeopardizes Flavor Fidelity and Regulatory Compliance


While 4-ethyl-2,6-dimethoxyphenol belongs to a broad class of methoxyphenols found in wood smoke, its direct substitution with close analogs such as syringol (2,6-dimethoxyphenol) or 4-ethylguaiacol is not equivalent in terms of flavor impact, sensory quality, or safety documentation. The position of substituents on the phenolic ring dictates the compound's specific organoleptic properties and its reactivity profile [1]. Furthermore, the regulatory and safety data supporting the use of 4-ethyl-2,6-dimethoxyphenol in food applications are compound-specific and not transferable to other methoxyphenols, even those with similar structures [2]. This lack of established safety data for many analogs, combined with quantifiable differences in flavor potency, makes the procurement of the precise compound essential for both reproducible product formulation and regulatory compliance [3].

4-Ethyl-2,6-dimethoxyphenol Evidence Guide: Head-to-Head Data for Informed Procurement


Quantified Odor Threshold and Flavor Impact: Differentiating 4-Ethyl-2,6-dimethoxyphenol from its Unsubstituted Analog

4-Ethyl-2,6-dimethoxyphenol exhibits a significantly lower odor threshold (higher potency) compared to its unsubstituted analog, 2,6-dimethoxyphenol (syringol), making it a more impactful contributor to smoked-food aromas even at low concentrations [1]. The presence of the ethyl group at the para position enhances the compound's volatility and, consequently, its sensory impact [2].

Flavor Chemistry Sensory Analysis Smoke Flavoring

Antioxidant Capacity: Class-Level Superiority of 2,6-Dimethoxyphenols Over 2-Methoxyphenols

4-Ethyl-2,6-dimethoxyphenol belongs to the 2,6-dimethoxyphenol subclass, which exhibits a consistently higher antioxidant capacity compared to the 2-methoxyphenol subclass (e.g., 4-ethylguaiacol) across multiple assays [1]. This class-level inference is supported by direct comparative studies of smoke-flavoring phenols, which established a clear activity ranking: dihydroxybenzenes > 2,6-dimethoxyphenols > 2-methoxyphenols [2].

Antioxidant Activity Food Preservation Free Radical Scavenging

Regulatory Clearance and Safety: Documented 'No Safety Concern' Status for 4-Ethyl-2,6-dimethoxyphenol

4-Ethyl-2,6-dimethoxyphenol has undergone formal safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the U.S. FDA, resulting in a conclusive status of 'No safety concern at current levels of intake when used as a flavouring agent' [1][2]. This is a critical differentiator from many of its structural analogs, which may lack a full safety dossier or have different intake limits [3].

Food Safety Regulatory Compliance Flavoring Agent

Sensory Contribution to Smoked-Food Aromas: Quantified Flavor Dilution (FD) Factor in Dried Bonito

In a detailed analysis of the key aroma compounds in dried bonito (katsuobushi), 4-ethyl-2,6-dimethoxyphenol was identified as a significant contributor to the characteristic smoked aroma, with a quantified Flavor Dilution (FD) factor of 3,125 [1]. This high FD factor indicates its potent olfactory impact and underscores its essential role in the sensory profile of this complex food matrix.

Flavor Chemistry Aroma Extract Dilution Analysis (AEDA) Seafood Flavor

High-Value Application Scenarios for 4-Ethyl-2,6-dimethoxyphenol (CAS 14059-92-8) Driven by Evidence-Based Differentiation


Authentic Smoked-Food Flavor Formulation for the Global Food and Beverage Industry

Given its well-documented regulatory safety status ('No Safety Concern' from JECFA/FDA) [1][2] and its potent, quantifiable contribution to smoked-food aromas (FD factor of 3,125 in dried bonito) [3], 4-ethyl-2,6-dimethoxyphenol is the preferred choice for developing high-fidelity natural smoke flavorings, liquid smokes, and processed meat/seafood seasonings. Its use ensures both regulatory compliance and the delivery of an authentic, consumer-acceptable smoky note.

Targeted Flavor Enhancement in Alcoholic Beverages and Specialty Products

The compound's occurrence in beer, sherry, rum, and coffee [1] points to its potential for fine-tuning the flavor profiles of these products. Its low odor threshold (0.075 ppm) [2] allows for precise, low-dosage flavor modulation, making it an efficient tool for product developers seeking to enhance or standardize the 'smoky' or 'toasted' character of beverages without introducing off-notes associated with less refined smoke flavorings.

Antioxidant Fortification and Shelf-Life Extension in Lipid-Containing Foods

As a member of the 2,6-dimethoxyphenol class, this compound offers a predictable antioxidant capacity that surpasses that of the more common 2-methoxyphenols [1]. This makes it a valuable functional ingredient for stabilizing flavor compounds and extending the shelf life of processed foods, particularly those containing unsaturated fats, where oxidative rancidity is a primary concern. Its dual role as a flavorant and antioxidant offers a clean-label advantage.

Analytical Standard for Quality Control and Authenticity Verification

Due to its presence in a wide array of smoked and fermented foods [1], 4-ethyl-2,6-dimethoxyphenol serves as a reliable analytical marker for quality control and authenticity testing. Its use as a reference standard in GC-MS and HPLC methods allows food manufacturers and regulatory bodies to verify the presence and quantity of authentic smoke-derived flavor components, helping to detect adulteration or ensure batch-to-batch consistency in natural flavor preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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